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molecular formula C7H7BrN2O B182497 3-Bromobenzhydrazide CAS No. 39115-96-3

3-Bromobenzhydrazide

Cat. No. B182497
M. Wt: 215.05 g/mol
InChI Key: BNAQRAZIPAHWAR-UHFFFAOYSA-N
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Patent
US08221904B2

Procedure details

After 10 grams (44 mmol) of ethyl-3-bromobenzoate were placed into a 200 mL, three-neck flask, 50 mL of ethanol was added thereto and the mixture was stirred; 12 mL of hydrazine monohydrate was added, this mixture was stirred at 78° C. for 5 hours, and the contents of the flask were reacted together. After the reaction was completed, a solid was precipitated out with the addition of water to the reaction solution. The precipitate solid was removed by suction filtration. With the suction-filtered solid being placed into approximately 500 mL of water and washed and a solid removed by suction filtration, 8.1 grams of a white-colored solid, which was the objective of the synthesis process, were obtained at a yield of 86%.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([Br:11])[CH:6]=1)C.O.[NH2:14][NH2:15]>C(O)C>[Br:11][C:7]1[CH:6]=[C:5]([CH:10]=[CH:9][CH:8]=1)[C:4]([NH:14][NH2:15])=[O:3] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)OC(C1=CC(=CC=C1)Br)=O
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
this mixture was stirred at 78° C. for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
the contents of the flask were reacted together
CUSTOM
Type
CUSTOM
Details
a solid was precipitated out with the addition of water to the reaction solution
CUSTOM
Type
CUSTOM
Details
The precipitate solid was removed by suction filtration
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
a solid removed by suction filtration, 8.1 grams of a white-colored solid, which
CUSTOM
Type
CUSTOM
Details
were obtained at a yield of 86%

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(C(=O)NN)C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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